molecular formula C14H11N3O B12509567 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine

Cat. No.: B12509567
M. Wt: 237.26 g/mol
InChI Key: NCBUCRJRQQJEEL-UHFFFAOYSA-N
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Description

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine typically involves the following steps:

    Formation of the Indeno-Oxazole Moiety: This can be achieved through a cyclization reaction involving an appropriate precursor such as an indene derivative and an oxazole-forming reagent.

    Fusion with Pyrimidine Ring: The indeno-oxazole intermediate is then reacted with a pyrimidine derivative under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or indeno-oxazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-bis[(3aS,8aR)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl]pyridine
  • 2,2’-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole]
  • (3aR-cis)-(+)-3,3a,8,8a-Tetrahydro-2H-indeno[1,2-d]oxazol-2-one

Uniqueness

2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indeno-oxazole moiety with a pyrimidine ring sets it apart from other similar compounds, making it a valuable molecule for various scientific and industrial applications.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

2-pyrimidin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole

InChI

InChI=1S/C14H11N3O/c1-2-5-10-9(4-1)8-11-12(10)17-14(18-11)13-15-6-3-7-16-13/h1-7,11-12H,8H2

InChI Key

NCBUCRJRQQJEEL-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC=CC=N4

Origin of Product

United States

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